Dienogest-d8

Description

Properties

IUPAC Name |

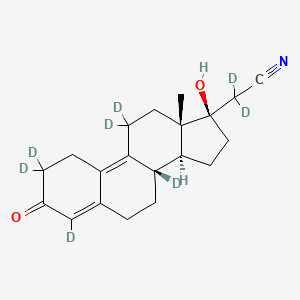

2,2-dideuterio-2-[(8S,13S,14S,17R)-2,2,4,8,11,11-hexadeuterio-17-hydroxy-13-methyl-3-oxo-6,7,12,14,15,16-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,17-18,23H,2-10H2,1H3/t17-,18+,19+,20-/m1/s1/i3D2,6D2,10D2,12D,17D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFLJNIPTRTECV-VCTPBPHSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2CC[C@]3([C@@H]4CC[C@]([C@]4(CC(C3=C2CC(C1=O)([2H])[2H])([2H])[2H])C)(C([2H])([2H])C#N)O)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Dienogest-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dienogest is a fourth-generation synthetic progestogen widely utilized in oral contraceptives and for the management of endometriosis.[1] Its deuterated analogue, Dienogest-d8, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry-based methods. This technical guide provides a comprehensive overview of the chemical structure of this compound, outlines a plausible synthetic route based on established methods for Dienogest synthesis and steroid deuteration, and details its mechanism of action.

Chemical Structure

Dienogest is chemically described as (17α)-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile.[1] Its structure is derived from 19-nortestosterone. This compound is a deuterated isotopologue of Dienogest, where eight hydrogen atoms are replaced by deuterium (B1214612) atoms. The specific positions of deuteration can vary depending on the synthetic method, but a common commercially available form is 17α-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile-2,2,4,8,11,11,20,20-d8.[2] This isotopic labeling provides a distinct mass shift, crucial for its use as an internal standard in quantitative mass spectrometry.

Chemical Structure Diagrams:

References

Physicochemical Properties of Deuterated Dienogest: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated Dienogest. The strategic replacement of hydrogen with its stable isotope, deuterium (B1214612), can significantly alter a drug's metabolic profile, potentially leading to improved pharmacokinetic properties. Understanding the fundamental physicochemical characteristics of deuterated Dienogest is crucial for formulation development, analytical method validation, and predicting its behavior in biological systems.

While specific experimental data for many physicochemical properties of deuterated Dienogest are not extensively available in the public domain, this guide compiles the available information and provides data for non-deuterated Dienogest for comparison. The theoretical impact of deuteration on these properties is also discussed.

Introduction to Deuterated Dienogest

Dienogest is a synthetic progestin belonging to the 19-nortestosterone derivative class.[1] It is a potent agonist of the progesterone (B1679170) receptor and also exhibits antiandrogenic activity.[2][3] Deuterated Dienogest, such as Dienogest-d6, is a stable isotope-labeled version of the molecule where specific hydrogen atoms have been replaced by deuterium.[4] This labeling is primarily utilized in pharmacokinetic studies as an internal standard for accurate quantification.[4] However, the incorporation of deuterium at sites of metabolic activity can slow down drug metabolism, a phenomenon known as the kinetic isotope effect, which can lead to an improved pharmacokinetic profile.[5]

Comparative Physicochemical Properties

The following tables summarize the available physicochemical data for deuterated Dienogest and its non-deuterated counterpart.

Table 1: General Physicochemical Properties

| Property | Deuterated Dienogest (Dienogest-d6) | Non-Deuterated Dienogest | Reference |

| Molecular Formula | C₂₀H₁₉D₆NO₂ | C₂₀H₂₅NO₂ | [6] |

| Molecular Weight | 317.46 g/mol | 311.42 g/mol | [6] |

| Appearance | White to off-white solid (presumed) | Crystalline solid | [7] |

| Melting Point | Not available | 210-218 °C | [1] |

| pKa | Not available | Not available | |

| LogP (Octanol/Water) | 1.8 (Computed) | Not available | [8] |

Table 2: Solubility Data

| Solvent | Deuterated Dienogest (Dienogest-d6) | Non-Deuterated Dienogest | Reference |

| Water | Insoluble (presumed) | Insoluble | [9] |

| DMSO | Not available | 62 mg/mL | [9] |

| Ethanol | Not available | Insoluble | [9] |

Note: The properties for deuterated Dienogest are largely based on computed data or presumed to be similar to the non-deuterated form in the absence of experimental data.

Impact of Deuteration on Physicochemical Properties

The substitution of hydrogen with deuterium results in a slight increase in molecular weight, as observed in Table 1. While this change is minimal, it is the basis for differentiation in mass spectrometry.[10] Other physicochemical properties such as melting point, pKa, and solubility are not expected to be significantly altered by deuteration, as they are primarily influenced by the overall molecular structure, polarity, and functional groups, which remain unchanged. The most significant impact of deuteration is on the metabolic stability of the molecule due to the kinetic isotope effect.

Signaling Pathways of Dienogest

Dienogest primarily exerts its therapeutic effects through its interaction with the progesterone receptor (PR).[2] Additionally, it possesses anti-androgenic properties.[11]

Progesterone Receptor Signaling

Dienogest acts as a potent agonist at the progesterone receptor, initiating a cascade of cellular events that lead to its progestagenic effects, including the inhibition of ovulation and changes in the endometrium.[2]

Anti-Androgenic and Anti-Inflammatory Signaling

Dienogest also exhibits anti-androgenic effects by blocking androgen receptors.[11] Furthermore, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation.[12]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of active pharmaceutical ingredients (APIs) are outlined in various pharmacopeias and regulatory guidelines.[13][14] The following are generalized methodologies adapted for deuterated Dienogest.

Solubility Determination (Shake-Flask Method)

This protocol is based on the principles outlined in USP General Chapter <1236>.[13]

Objective: To determine the equilibrium solubility of deuterated Dienogest in a specific solvent.

Materials:

-

Deuterated Dienogest

-

Solvent of interest (e.g., water, phosphate (B84403) buffer pH 7.4)

-

Scintillation vials or glass flasks with screw caps

-

Shaker or rotator set at a constant temperature

-

Centrifuge

-

Analytical balance

-

HPLC-UV or LC-MS/MS system for quantification

Procedure:

-

Add an excess amount of deuterated Dienogest to a pre-determined volume of the solvent in a vial. The excess solid should be visible.

-

Seal the vials and place them in a shaker/rotator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).

-

After equilibration, allow the samples to stand to let the excess solid settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with an appropriate solvent and quantify the concentration of deuterated Dienogest using a validated HPLC-UV or LC-MS/MS method.

-

The determined concentration represents the solubility of the compound under the tested conditions.

References

- 1. Dienogest | C20H25NO2 | CID 68861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Dienogest? [synapse.patsnap.com]

- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Dienogest-d6 | Axios Research [axios-research.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Dienogest-d6 | C20H25NO2 | CID 163322486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Progestogens with antiandrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Solubility Measurements | USP-NF [uspnf.com]

- 14. database.ich.org [database.ich.org]

Dienogest-d8: A Technical Guide to Isotopic Purity and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes of Dienogest-d8, a deuterated analog of the synthetic progestin Dienogest. The focus of this document is on the methodologies used to assess its isotopic purity and chemical stability, which are paramount for its application as an internal standard in quantitative bioanalytical assays and in metabolic studies. While specific quantitative data for this compound is not extensively published, this guide synthesizes information on Dienogest with established analytical principles for deuterated compounds to provide a thorough technical resource.

This compound is a stable isotope-labeled version of Dienogest, intended for use as an internal standard for the quantification of Dienogest by gas chromatography- or liquid chromatography-mass spectrometry (GC- or LC-MS).[1] The strategic placement of eight deuterium (B1214612) atoms provides a distinct mass shift, facilitating accurate quantification in complex biological matrices.

Isotopic Purity Assessment

The isotopic purity of this compound is a critical parameter that directly impacts the accuracy of quantitative analyses. It is essential to determine the extent of deuterium incorporation and the distribution of isotopologues. The primary techniques for this assessment are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Methodologies for Isotopic Purity Determination

A combination of mass spectrometry and NMR spectroscopy provides a comprehensive evaluation of isotopic enrichment and structural integrity.[2]

Table 1: Summary of Analytical Techniques for Isotopic Purity Assessment

| Technique | Purpose | Key Information Provided |

| High-Resolution Mass Spectrometry (HRMS) | Determination of isotopic enrichment and distribution. | Provides the relative abundance of each isotopologue (M+0, M+1, M+2, etc.), allowing for the calculation of the percentage of the desired deuterated species.[2][3] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of deuterium incorporation sites and estimation of isotopic purity. | ¹H NMR shows the reduction or disappearance of signals at deuterated positions. ²H NMR directly detects the deuterium nuclei, confirming their location.[2][4][5] |

Experimental Protocols

This protocol outlines a general procedure for determining the isotopic purity of a deuterated standard using HRMS.[6]

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration sufficient to produce a strong signal.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-HRMS).

-

Data Acquisition: Acquire full scan mass spectra over a mass range that includes the unlabeled Dienogest and all deuterated species. Ensure the mass resolution is adequate to distinguish between the different isotopologues.

-

Data Analysis:

-

Extract the ion chromatograms or spectra for the monoisotopic peak of the unlabeled analyte (M+0) and the corresponding peaks for the deuterated species (e.g., M+1 to M+8).

-

Calculate the area of each peak.

-

The isotopic enrichment is calculated as the percentage of the peak area of the desired deuterated species (M+8 for this compound) relative to the sum of the peak areas of all isotopologues.

-

This protocol describes the use of ¹H and ²H NMR to confirm the sites of deuterium incorporation.

-

Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent (for ¹H NMR) or a non-deuterated solvent (for ²H NMR).

-

Instrumentation: Use a high-field NMR spectrometer.

-

¹H NMR Analysis:

-

Acquire a standard ¹H NMR spectrum.

-

Compare the spectrum to that of an authentic standard of non-deuterated Dienogest.

-

The absence or significant reduction of proton signals at specific chemical shifts confirms the location of deuterium incorporation.

-

-

²H NMR Analysis:

-

Acquire a ²H NMR spectrum.

-

The presence of signals in the ²H spectrum provides direct evidence of deuterium at specific positions in the molecule.[4]

-

Stability Assessment

Understanding the chemical stability of this compound is crucial for ensuring its integrity during storage and use as an internal standard. Stability studies are typically conducted under forced degradation conditions to identify potential degradation pathways and products.[7][8][9] While specific stability data for this compound is limited, the degradation pathways of Dienogest are well-documented and can be extrapolated to its deuterated analog.

Forced Degradation Studies

Forced degradation studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.[8][10][11][12]

Table 2: Typical Forced Degradation Conditions for Dienogest

| Condition | Reagent and Conditions | Potential Degradation Pathways |

| Acid Hydrolysis | 1M HCl at 45°C for 30 minutes.[11][12] | Hydrolysis of functional groups. |

| Base Hydrolysis | 1M NaOH at 45°C for 15 minutes.[11][12] | Hydrolysis of functional groups. |

| Oxidation | 2.5% H₂O₂ at 45°C for 30 minutes.[11][12] | Oxidation of the steroid structure. |

| Thermal Degradation | Dry heat at 105°C for 15 hours.[12] | Thermolytic decomposition. |

| Photostability | Exposure to UV light (200 Watts/m²) and sunlight (1.2 Million Lux Hours).[11] | Photolytic degradation, potentially leading to the formation of estrogenic compounds through A-ring aromatization.[7][13] |

Analytical Methodology for Stability Indicating Assays

A stability-indicating analytical method is one that can separate the intact drug from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection is the most common technique for this purpose.[10][11][12][14]

Experimental Protocol: Stability-Indicating RP-HPLC Method

The following is a representative protocol for a stability-indicating RP-HPLC method for Dienogest, which can be adapted for this compound.

-

Chromatographic System: A standard HPLC system with a UV detector or a mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., Thermo Hypersil BDS C18, 150 x 4.6mm, 5µm).[11][15]

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 40% Acetonitrile).[11]

-

Flow Rate: 1.0 mL/min.[10]

-

Detection: UV detection at a specified wavelength (e.g., 241 nm or 305 nm).[10][11]

-

Procedure:

-

Prepare solutions of this compound that have been subjected to the forced degradation conditions outlined in Table 2.

-

Inject the samples into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound.

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures described in this guide.

Conclusion

The isotopic purity and stability of this compound are fundamental to its reliable use as an internal standard. This guide has outlined the standard analytical methodologies, including HRMS and NMR for purity assessment and stability-indicating HPLC methods for degradation studies. While specific data for this compound is not abundant in the public domain, the protocols and degradation pathways described for Dienogest provide a robust framework for its characterization. Researchers and drug development professionals should employ these methods to ensure the quality and reliability of this compound in their analytical applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biomedres.us [biomedres.us]

- 10. researchgate.net [researchgate.net]

- 11. impactfactor.org [impactfactor.org]

- 12. researchgate.net [researchgate.net]

- 13. Environmental photochemistry of dienogest: phototransformation to estrogenic products and increased environmental persistence via reversible photohydration - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. [PDF] Validated Stability Indicating RP-hplc Method for the Assay of Dienogest in Bulk and Tablet Dosage Form | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Mechanism and Application of Dienogest-d8 as an Internal Standard in LC-MS/MS Bioanalysis

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of Dienogest-d8's mechanism of action as a stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of Dienogest (B1670515). It covers the core principles that make SIL-IS the gold standard in mass spectrometry, detailed experimental protocols, and validated performance data.

Introduction: The Need for Precision in Dienogest Quantification

Dienogest is a synthetic progestogen widely used in oral contraceptives and for the treatment of endometriosis.[1] Accurate measurement of its concentration in biological matrices like human plasma is critical for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity.[2][3]

However, the analytical process, from sample preparation to final detection, is susceptible to variations that can compromise accuracy. These include analyte loss during extraction, sample matrix effects, and fluctuations in instrument response.[4][5] To correct for this variability, an internal standard (IS) is incorporated into the analysis. An ideal IS is a compound that behaves identically to the analyte throughout the entire process.[6]

Stable isotope-labeled internal standards, such as this compound (Dienogest deuterated with eight deuterium (B1214612) atoms), are considered the gold standard for quantitative mass spectrometry.[6][7][8] Because the substitution of hydrogen with deuterium atoms results in a higher mass, this compound can be distinguished from the native Dienogest by the mass spectrometer.[9][10] Crucially, its physicochemical properties are nearly identical to the analyte, ensuring it serves as a perfect proxy to track and correct for analytical inconsistencies.[6][9]

Core Mechanism of Action: How this compound Ensures Accuracy

The effectiveness of this compound as an internal standard is not based on a biological or pharmacological mechanism, but on its physicochemical behavior during analysis. It ensures accurate quantification by compensating for procedural variations through a consistent analyte-to-internal standard response ratio.

Key Principles:

-

Physicochemical Equivalence: Except for a slight increase in mass, this compound is chemically identical to Dienogest. This means it has the same polarity, solubility, and ionization potential.

-

Co-elution: During liquid chromatography, this compound exhibits the same retention time as Dienogest, meaning they elute from the chromatography column simultaneously.[5] This is critical because it ensures both compounds experience the same matrix effects at the same time.

-

Correction for Sample Preparation Variability: A known quantity of this compound is added ("spiked") into every sample at the very beginning of the workflow. Any physical loss of the target analyte during subsequent steps (e.g., liquid-liquid extraction, evaporation) will be mirrored by a proportional loss of this compound.

-

Correction for Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma salts, lipids) can either suppress or enhance the ionization of the analyte in the mass spectrometer's source. Because this compound co-elutes and is chemically identical, its ionization is affected to the exact same degree as the native Dienogest.[10]

-

Ratio-Based Quantification: The mass spectrometer measures the signal intensity (peak area) for both Dienogest and this compound. Since any variation affects both compounds equally, the ratio of their peak areas remains constant and directly proportional to the initial concentration of Dienogest in the sample.[4]

The following diagram illustrates this core principle of correction.

References

- 1. benchchem.com [benchchem.com]

- 2. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers | NIST [nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. benchchem.com [benchchem.com]

- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 8. benchchem.com [benchchem.com]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 10. m.youtube.com [m.youtube.com]

Mass Spectrometry Fragmentation of Dienogest-d8: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of Dienogest-d8, a deuterated analog of the synthetic progestin Dienogest. While specific experimental fragmentation data for this compound is not widely published, this document extrapolates a highly probable fragmentation pathway based on the well-documented fragmentation of Dienogest and established principles of mass spectrometry for deuterated compounds. This compound is crucial as an internal standard for the accurate quantification of Dienogest in biological matrices during preclinical and clinical studies.

Introduction to Dienogest and the Role of Deuterated Analogs

Dienogest is a fourth-generation progestin with antiandrogenic properties, widely used in oral contraceptives and for the treatment of endometriosis. Accurate measurement of its concentration in biological fluids is essential for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound has a molecular weight of approximately 316.45 g/mol . Its near-identical physicochemical properties to Dienogest ensure it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for matrix effects and improving the accuracy and precision of the analysis.

Mass Spectrometry of Dienogest and Predicted Fragmentation of this compound

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of Dienogest in biological samples. Electrospray ionization (ESI) in positive mode is typically employed.

Fragmentation of Dienogest

The protonated molecule of Dienogest, [M+H]⁺, has a mass-to-charge ratio (m/z) of 312.3. In tandem mass spectrometry, this precursor ion is fragmented to produce characteristic product ions. The most commonly monitored transition for Dienogest is the fragmentation of the precursor ion at m/z 312.3 to a major product ion at m/z 135.3.

Predicted Fragmentation of this compound

Given that this compound contains eight deuterium (B1214612) atoms, its protonated molecule, [M+H]⁺, will have an m/z of approximately 320.3 (312.3 + 8). The fragmentation of deuterated compounds in mass spectrometry typically follows the same pathways as their non-deuterated counterparts, with the resulting fragment ions showing a corresponding mass shift if they retain the deuterium labels.

Based on the known fragmentation of Dienogest, the cyanomethyl group (-CH2CN) is a likely site of initial charge and subsequent fragmentation. The loss of neutral fragments from the steroid backbone would lead to the formation of stable product ions. It is hypothesized that the major product ion of this compound would also result from similar fragmentation pathways, retaining some or all of the deuterium atoms.

Quantitative Data Summary

The following table summarizes the known and predicted mass spectrometric data for Dienogest and this compound.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Product Ion (m/z) |

| Dienogest | 312.3 | 135.3 |

| This compound (Predicted) | ~320.3 | ~135.3 to ~143.3 (depending on deuterium retention) |

Note: The exact m/z of the this compound product ion would depend on the location of the deuterium atoms and which ones are retained on the fragment.

Experimental Protocols

The following provides a detailed methodology for the analysis of Dienogest using an internal standard like this compound, based on established and validated methods.[1]

Sample Preparation: Liquid-Liquid Extraction

-

To 200 µL of plasma sample, add 25 µL of the internal standard working solution (this compound in methanol).

-

Add 100 µL of 0.1 M sodium hydroxide (B78521) solution and vortex for 30 seconds.

-

Add 3 mL of the extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane).

-

Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

Liquid Chromatography Conditions

| Parameter | Value |

| LC System | Agilent 1200 series or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 50 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with 30% B, increase to 90% B over 5 min, hold for 2 min, then return to initial conditions |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

| Parameter | Value |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Nebulizer Gas | 50 psi |

| Heater Gas | 50 psi |

| Curtain Gas | 20 psi |

| Collision Gas | Nitrogen |

Visualizations

Experimental Workflow

Caption: Workflow for Dienogest analysis using LC-MS/MS.

Predicted Fragmentation Pathway of this compound

Caption: Predicted fragmentation of this compound.

Conclusion

This technical guide outlines the expected mass spectrometry fragmentation pattern of this compound based on the known fragmentation of its non-deuterated counterpart. The provided experimental protocols offer a robust framework for the quantification of Dienogest in a research or clinical setting. It is important to note that the exact fragmentation transitions for this compound should be empirically determined and validated for any specific analytical method. The information presented here serves as a foundational guide for researchers and scientists in the field of drug development and bioanalysis.

References

A Comprehensive Technical Guide to the Certificate of Analysis and Quality Control of Dienogest-d8

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the certificate of analysis and quality control parameters for Dienogest-d8, a deuterated analog of the synthetic progestin Dienogest (B1670515). This document outlines the critical quality attributes, detailed experimental methodologies for their assessment, and the underlying biological mechanisms of action relevant to its therapeutic use.

Introduction to this compound

Dienogest is a fourth-generation progestin with a potent progestogenic effect and moderate estrogen-suppressing properties. It is widely used in the treatment of endometriosis.[1] this compound, as a deuterated internal standard, is crucial for the accurate quantification of Dienogest in biological matrices during pharmacokinetic and metabolic studies. Its quality and purity are paramount to ensure the reliability of such bioanalytical methods.

Certificate of Analysis: A Summary of Quality Attributes

A Certificate of Analysis (CoA) for this compound provides a summary of the quality control tests performed on a specific batch of the material. The following tables summarize the typical quantitative data found on a CoA.

Table 1: General Properties of this compound

| Property | Specification |

| Chemical Name | 17α-cyanomethyl-17β-hydroxyestra-4,9-dien-3-one-d8 |

| Molecular Formula | C₂₀H₁₇D₈NO₂ |

| Molecular Weight | Approximately 319.47 g/mol |

| CAS Number | Not consistently assigned; varies by supplier |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol (B129727), ethanol, and acetone |

Table 2: Quality Control Specifications for this compound

| Test | Method | Acceptance Criteria |

| Identification | FTIR, ¹H-NMR, MS | Conforms to the structure |

| Assay | HPLC-UV | 98.0% - 102.0% |

| Chromatographic Purity | HPLC-UV | ≥ 98.0% |

| Isotopic Purity | Mass Spectrometry | ≥ 98% Deuterated forms (d1-d8) |

| Loss on Drying | TGA | ≤ 0.5% |

| Residue on Ignition | USP <281> | ≤ 0.1% |

Experimental Protocols for Quality Control

Detailed and validated analytical methods are essential for ensuring the quality of this compound. The following sections provide comprehensive protocols for the key quality control tests.

Identification

3.1.1. Fourier Transform Infrared (FTIR) Spectroscopy

-

Objective: To confirm the identity of the material by comparing its infrared spectrum with that of a reference standard.

-

Methodology:

-

Sample Preparation: No specific sample preparation is typically required for Attenuated Total Reflectance (ATR)-FTIR. A small amount of the this compound powder is placed directly on the ATR crystal.

-

Instrument Parameters:

-

Spectrometer: FTIR spectrometer equipped with a DTGS detector.

-

Accessory: ATR accessory with a diamond or zinc selenide (B1212193) crystal.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Analysis: The obtained spectrum is compared to the spectrum of a certified this compound reference standard. The comparison should show a high degree of correlation in the positions and relative intensities of the absorption bands.

-

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the molecular structure and confirm the isotopic labeling pattern of this compound.

-

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in an NMR tube.

-

Instrument Parameters (¹H-NMR):

-

Spectrometer: 400 MHz or higher NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Temperature: 25°C.

-

Pulse Sequence: Standard proton pulse sequence.

-

-

Analysis: The ¹H-NMR spectrum is analyzed for the characteristic chemical shifts and coupling constants of the Dienogest molecule. The absence or significant reduction of proton signals at the deuterated positions confirms the isotopic labeling.

-

3.1.3. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and isotopic purity of this compound.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Parameters (LC-MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Mass Analyzer: Triple quadrupole or high-resolution mass spectrometer.

-

Precursor Ion (m/z): [M+H]⁺ for this compound.

-

Product Ions: Characteristic fragment ions.

-

-

Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule of this compound. The isotopic distribution of this peak is analyzed to determine the percentage of deuteration.

-

Assay and Purity

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the potency (assay) and the levels of impurities (chromatographic purity) in this compound.

-

Methodology:

-

Sample and Standard Preparation:

-

Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to obtain a final concentration of approximately 0.1 mg/mL.

-

Sample Solution: Prepare the sample solution in the same manner as the standard solution.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient mixture of acetonitrile (B52724) and water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detector: UV at 240 nm.[2]

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Assay: The assay is calculated by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram.

-

Purity: The percentage of each impurity is calculated based on the area of the impurity peak relative to the total area of all peaks in the chromatogram.

-

-

Mechanism of Action of Dienogest

Understanding the biological pathways of Dienogest is crucial for its development and application in research. Dienogest exerts its therapeutic effects primarily through its interaction with the progesterone (B1679170) receptor, leading to a cascade of downstream events.

Progesterone Receptor Signaling Pathway

Dienogest is a selective agonist for the progesterone receptor (PR).[3][4] Upon binding, it induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. In the nucleus, the Dienogest-PR complex binds to progesterone response elements (PREs) on the DNA, modulating the transcription of target genes. This leads to the decidualization of endometrial tissue and the inhibition of ovulation.[5]

Anti-Inflammatory Signaling Pathway

Dienogest also exhibits significant anti-inflammatory properties, which are crucial for its efficacy in treating endometriosis. A key mechanism is the regulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By inhibiting the activation of NF-κB, Dienogest suppresses the transcription of pro-inflammatory genes, including those for cytokines (e.g., IL-6, IL-8) and enzymes involved in prostaglandin (B15479496) synthesis (e.g., COX-2).

Quality Control Workflow

The following diagram illustrates the logical workflow for the quality control of a batch of this compound raw material.

Conclusion

The quality control of this compound is a critical process that ensures its suitability as an internal standard for bioanalytical applications. A comprehensive Certificate of Analysis, supported by robust and detailed analytical methodologies, provides the necessary assurance of its identity, purity, and potency. Furthermore, a deep understanding of its mechanism of action through various signaling pathways provides the scientific basis for its use in research and drug development. This guide serves as a valuable resource for professionals working with this compound, promoting best practices in its analysis and application.

References

- 1. impactfactor.org [impactfactor.org]

- 2. US20130041166A1 - Process for the preparation of dienogest substantially free of impurities - Google Patents [patents.google.com]

- 3. Dienogest, a synthetic progestin, down-regulates expression of CYP19A1 and inflammatory and neuroangiogenesis factors through progesterone receptor isoforms A and B in endometriotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dienogest is a selective progesterone receptor agonist in transactivation analysis with potent oral endometrial activity due to its efficient pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Dienogest? [synapse.patsnap.com]

The Gold Standard in Bioanalysis: Unveiling the Theoretical Advantages of Dienogest-d8

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in pharmacokinetic, pharmacodynamic, and toxicological studies, the pursuit of accuracy and precision is paramount. The choice of a suitable internal standard (IS) is a cornerstone of a robust and reliable bioanalytical method, especially when employing highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technical guide provides an in-depth exploration of the theoretical and practical advantages of using a stable isotope-labeled (SIL) internal standard, specifically Dienogest-d8, for the bioanalysis of the synthetic progestin Dienogest.

Core Principles: Why Deuterated Internal Standards Excel

An ideal internal standard should perfectly mimic the physicochemical behavior of the analyte throughout the entire analytical workflow, from sample extraction and cleanup to chromatographic separation and mass spectrometric detection.[1] Deuterated internal standards, such as this compound, where several hydrogen atoms are replaced by their stable isotope, deuterium, approach this ideal more closely than any other type of internal standard.[2]

The fundamental principle behind the superiority of SIL-IS lies in their near-identical chemical and physical properties to the unlabeled analyte.[3] This ensures that this compound co-elutes with Dienogest during chromatography and experiences the same degree of ionization suppression or enhancement in the mass spectrometer's ion source.[2] By maintaining a constant analyte-to-internal standard peak area ratio, this compound effectively compensates for variability that can be introduced at various stages of the analysis, leading to significantly improved data quality.[4]

Key Theoretical Advantages of this compound

The use of this compound as an internal standard in bioanalytical methods offers several distinct theoretical advantages over other choices like structural analogs (e.g., Norethisterone) or other deuterated steroids (e.g., Levonorgestrel-d6).

-

Mitigation of Matrix Effects: Biological matrices such as plasma, serum, and urine are complex mixtures of endogenous and exogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect.[5] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Because this compound has virtually identical chromatographic and ionization characteristics to Dienogest, it is affected by the matrix in the same way.[5] This co-suppression or co-enhancement allows for accurate correction, a feat that is often not achieved with structural analogs which may elute at a different retention time and be subject to different matrix effects.[1]

-

Correction for Sample Preparation Variability: The process of extracting the analyte from the biological matrix can be a significant source of variability. Incomplete or inconsistent recovery during steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can lead to imprecise results. This compound, being chemically identical to Dienogest, will have the same extraction recovery.[3] Any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard, thus preserving the accuracy of the final measurement.

-

Improved Precision and Accuracy: By effectively compensating for both matrix effects and variability in sample preparation, the use of this compound leads to a significant improvement in the overall precision and accuracy of the bioanalytical method.[6] This is reflected in lower coefficients of variation (%CV) for quality control samples and a closer agreement between the measured and nominal concentrations.

-

Enhanced Method Robustness and Ruggedness: A robust bioanalytical method is one that is insensitive to small variations in experimental conditions. The use of a stable isotope-labeled internal standard like this compound contributes to method robustness by minimizing the impact of slight changes in factors such as mobile phase composition, column temperature, or source conditions.[6]

Quantitative Data Summary

The superior performance of this compound as an internal standard is not merely theoretical. The following table summarizes key validation parameters from a comparative analysis of different internal standards used for the quantification of Dienogest by LC-MS/MS.

| Parameter | Dienogest with Dienogest-d6 IS[1] | Dienogest with Levonorgestrel-d6 IS[3] | Dienogest with Norethisterone IS (HPLC-UV)[7] |

| Linearity Range | 1.00 - 200.90 ng/mL | 1.00 - 200.90 ng/mL | Not Specified |

| Accuracy (%) | Within ±4.0% | Not Specified | Not Specified |

| Precision (%RSD) | < 6.10% | < 6.10% | < 2.0% |

| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | 1.00 ng/mL | Not Specified |

Note: The data for Dienogest with Dienogest-d6 IS and Levonorgestrel-d6 IS is based on a validated LC-MS/MS method for the simultaneous analysis of multiple progestins. The data for Norethisterone IS is from a separate HPLC-UV method.[1][3][7]

Experimental Protocol: Quantification of Dienogest in Human Plasma using LC-MS/MS with this compound Internal Standard

This section provides a detailed methodology for the determination of Dienogest in human plasma using this compound as the internal standard. This protocol is based on established and validated methods.[8]

Materials and Reagents

-

Dienogest analytical standard

-

This compound internal standard (IS)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Ammonium acetate

-

Water (HPLC grade)

-

Human plasma (K2EDTA)

Preparation of Solutions

-

Stock Solutions: Prepare individual stock solutions of Dienogest and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of Dienogest by serial dilution of the stock solution with a suitable solvent (e.g., methanol:water, 50:50 v/v) to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 200 µL of human plasma (calibration standards, quality control samples, or unknown samples) into a clean microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution (100 ng/mL) to each tube, except for the blank plasma.

-

Vortex the samples for 10 seconds.

-

Add 1 mL of extraction solvent (e.g., ethyl acetate).

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Carefully transfer the upper organic layer to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: An Agilent 1200 series or equivalent HPLC system.

-

Column: A Zorbax XDB-Phenyl column (4.6 × 75 mm, 3.5 µm) or equivalent.

-

Mobile Phase: Acetonitrile:5 mM Ammonium Acetate (70:30, v/v).

-

Flow Rate: 0.6 mL/min.

-

Injection Volume: 10 µL.

-

MS System: An API 4000 or equivalent triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions:

-

Dienogest: m/z 312.3 → 135.3

-

This compound: m/z 320.3 → 141.3 (hypothetical, based on an 8-deuterium label and typical fragmentation)

-

Data Analysis

Quantify the Dienogest concentration using a calibration curve constructed from the peak area ratios of Dienogest to this compound plotted against the nominal concentrations of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used for the calibration curve.

Visualizing the Workflow and Mechanism of Action

To further illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the experimental workflow and the signaling pathways affected by Dienogest.

Caption: Bioanalytical workflow for Dienogest quantification.

Caption: Simplified signaling pathways of Dienogest.

Conclusion

The use of this compound as an internal standard represents the gold standard in the bioanalysis of Dienogest. Its ability to accurately and precisely correct for analytical variability, particularly matrix effects and inconsistent sample recovery, provides a level of confidence in the generated data that is unattainable with other types of internal standards. For researchers and drug development professionals, investing in a stable isotope-labeled internal standard like this compound is a critical step towards ensuring the integrity and reliability of their bioanalytical results, ultimately contributing to the successful development of new and effective therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Role of Dienogest in Endometriosis.pptx sbsbb | PPTX [slideshare.net]

- 5. Dienogest in long-term treatment of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iosrjournals.org [iosrjournals.org]

- 8. benchchem.com [benchchem.com]

Dienogest-d8 supplier and purchasing information for research labs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Dienogest-d8, a deuterated analog of the synthetic progestin Dienogest (B1670515). This guide is intended for research laboratories and professionals in drug development, offering detailed supplier and purchasing information, experimental protocols for its use as an internal standard, and an exploration of the signaling pathways influenced by Dienogest.

This compound: An Overview for Research Use

This compound is a stable isotope-labeled version of Dienogest, where eight hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Dienogest in biological matrices using mass spectrometry-based techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its use is strictly for research purposes and not for human or animal consumption.[1]

Supplier and Purchasing Information for this compound

For research laboratories, sourcing high-purity and well-characterized this compound is crucial for reliable experimental outcomes. Several reputable suppliers offer this compound for research use. The following table summarizes key information from various suppliers to facilitate easy comparison.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Purity | Available Quantities |

| Cayman Chemical | 30153 | 2376035-92-4 | C₂₀H₁₇D₈NO₂ | ≥99% deuterated forms (d₁-d₈) | 1 mg |

| Santa Cruz Biotechnology | sc-211789 | 65928-58-7 (unlabeled) | C₂₀H₂₀D₅NO₂ | Not specified | Inquire |

| Clearsynth | CS-T-95509 | 65928-58-7 (unlabeled) | C₂₀H₁₇D₈NO₂ | Not specified | Inquire |

| AdooQ Bioscience | Not specified | 65928-58-7 (unlabeled) | Not specified | >99% (HPLC) | Inquire |

| MedchemExpress | HY-B0084S2 | Not specified | C₂₀H₁₉D₆NO₂ | 99.92% (HPLC) | Inquire |

| RayBiotech | Not specified | 65928-58-7 (unlabeled) | C₂₀H₂₅NO₂ (unlabeled) | 99.75% | 10 mM (in 1 mL DMSO), 10mg, 25mg, 50mg, 100mg |

Note: Purity specifications and available quantities are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information and to request a Certificate of Analysis.

Certificate of Analysis

A Certificate of Analysis (CoA) is a critical document that provides detailed information about the quality and purity of a specific batch of a compound. Researchers should always request and review the CoA before using this compound in their experiments. An example of the information typically found on a CoA for a related Dienogest product is provided below.

Sample Certificate of Analysis Information (for 11,12 delta Dienogest) [2]

| Test | Result |

| Appearance | - |

| Solubility | - |

| ¹H-NMR | Conforms to structure |

| MASS | Conforms to structure |

| Chromatographic Purity | >90% |

| Long term Storage | Store at 2-8 °C in well-closed container |

| Handling and Transit | 25-30 °C in well-closed container |

Experimental Protocol: Quantification of Dienogest in Human Plasma using LC-MS/MS with this compound as an Internal Standard

The following protocol is a synthesized methodology based on established and validated methods for the quantification of Dienogest in biological samples.[3][4][5] this compound serves as the internal standard to ensure accuracy and precision by correcting for variations during sample preparation and analysis.

1. Materials and Reagents:

-

Dienogest analytical standard

-

This compound (Internal Standard)

-

Human plasma (K2 EDTA)

-

Acetonitrile (B52724) (HPLC grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Water (LC-MS grade)

-

Zorbax XDB-Phenyl column (4.6 × 75 mm, 3.5 µm) or equivalent

2. Preparation of Stock and Working Solutions:

-

Prepare stock solutions of Dienogest and this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of Dienogest by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., ranging from 1 to 200 ng/mL).

-

Prepare a working solution of the internal standard (this compound) at an appropriate concentration (e.g., 100 ng/mL) in the mobile phase.

3. Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution and vortex briefly.

-

Add 1 mL of a suitable extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions:

-

LC System: Agilent 1200 series or equivalent

-

Column: Zorbax XDB-Phenyl (4.6 × 75 mm, 3.5 µm)

-

Mobile Phase: Isocratic elution with Acetonitrile:5 mM Ammonium Acetate (70:30, v/v)

-

Flow Rate: 0.60 mL/min

-

Column Temperature: 40°C

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 4000)

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Dienogest: m/z 312.3 → 135.3

-

This compound (IS): (adjust based on specific deuteration pattern, e.g., for d6: m/z 318.3 → appropriate fragment)

-

-

Data Analysis: Quantify Dienogest concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Signaling Pathways and Mechanism of Action of Dienogest

Dienogest is a synthetic progestin that exerts its therapeutic effects, particularly in the context of endometriosis, through its interaction with the progesterone (B1679170) receptor and subsequent modulation of various signaling pathways.[6][7][8][9][10]

1. Progesterone Receptor Agonism:

Dienogest is a potent and selective agonist of the progesterone receptor (PR).[11][12] Upon binding to the PR in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it binds to progesterone response elements (PREs) on target genes, thereby regulating their transcription. This leads to a decidualization of endometrial tissue and subsequent atrophy of endometriotic lesions.[8]

Caption: Dienogest binds to the progesterone receptor, leading to the modulation of gene transcription and cellular effects in endometriotic tissue.

2. Inhibition of Inflammatory Pathways (NF-κB Signaling):

Endometriosis is characterized by a chronic inflammatory state. Dienogest has been shown to exert anti-inflammatory effects, in part by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[13][14][15][16] By suppressing the activation of NF-κB, Dienogest can reduce the expression of pro-inflammatory cytokines and enzymes, such as interleukins (IL-6, IL-8) and cyclooxygenase-2 (COX-2), thereby alleviating inflammation and pain associated with endometriosis.

Caption: Dienogest inhibits the NF-κB signaling pathway, reducing the expression of pro-inflammatory genes.

3. Experimental Workflow for this compound in Quantitative Analysis:

The following diagram illustrates a typical workflow for the use of this compound as an internal standard in a research setting for the quantification of Dienogest in a biological sample.

Caption: A typical experimental workflow for the quantification of Dienogest using this compound as an internal standard.

References

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Dienogest in endometriosis treatment: A narrative literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Dienogest? [synapse.patsnap.com]

- 8. Dienogest in long-term treatment of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dienogest: a review of its use in the treatment of endometriosis. – ScienceOpen [scienceopen.com]

- 11. caymanchem.com [caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. jcmp.yzu.edu.cn [jcmp.yzu.edu.cn]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Genome-Wide Gene Expression Profiling Reveals the Direct Effect of Dienogest on Ovarian Endometriotic Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dienogest inhibits Toll-like receptor 4 expression induced by costimulation of lipopolysaccharide and high-mobility group box 1 in endometrial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding Isotope Effects of Dienogest-d8 in LC-MS: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of deuterated Dienogest (B1670515) (Dienogest-d8) as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It delves into the core principles of isotope effects, their practical implications on chromatographic behavior and quantification, and provides detailed experimental methodologies for the analysis of Dienogest.

Introduction: The Role of Stable Isotope Labeled Internal Standards

In quantitative bioanalysis by LC-MS/MS, stable isotope-labeled (SIL) internal standards are the gold standard for achieving accurate and precise results.[1] this compound, a deuterated analog of Dienogest, serves as an ideal internal standard due to its near-identical physicochemical properties to the analyte. This similarity ensures that it experiences comparable behavior throughout sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[1]

The Deuterium (B1214612) Isotope Effect in LC-MS

The substitution of hydrogen with deuterium, a heavier isotope, can lead to subtle differences in the physicochemical properties of a molecule, a phenomenon known as the deuterium isotope effect. This effect can manifest in several ways during LC-MS analysis:

-

Chromatographic Retention Time Shift: The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. In reversed-phase chromatography, this can lead to minor differences in hydrophobicity, often causing the deuterated compound to elute slightly earlier than its non-deuterated counterpart. While often minimal, this shift is a critical parameter to monitor during method development and validation. The magnitude of the shift can be influenced by the number and position of the deuterium atoms.

-

Mass-to-Charge Ratio (m/z) Difference: The most obvious effect is the increase in the mass-to-charge ratio of the deuterated molecule, which allows for its differentiation from the unlabeled analyte by the mass spectrometer.

Quantitative Data Summary

The following tables summarize the key performance parameters of a validated LC-MS/MS method for the quantification of Dienogest in human plasma, utilizing a deuterated internal standard. While the specific internal standard in this example is Levonorgestrel-d6, the principles and expected performance are highly relevant to a method using this compound.

Table 1: LC-MS/MS Method Parameters for Dienogest Analysis [3]

| Parameter | Value |

| Chromatography System | Liquid Chromatography System |

| Mass Spectrometer | Tandem Mass Spectrometer |

| Column | Zorbax XDB-Phenyl (4.6 × 75 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile-5 mm ammonium (B1175870) acetate (B1210297) (70:30, v/v) |

| Flow Rate | 0.60 mL/min |

| Ionization Mode | Positive Ion Electrospray (ESI+) |

| MRM Transition (Dienogest) | m/z 312.30 → 135.30 |

| MRM Transition (IS) | m/z 319.00 → 251.30 (for Levonorgestrel-d6) |

Table 2: Method Validation Data for Dienogest in Human Plasma [3]

| Validation Parameter | Result |

| Linearity Range | 1.003 - 200.896 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Intra-day Precision (%CV) | < 3.97% |

| Inter-day Precision (%CV) | < 6.10% |

| Accuracy (% of nominal) | Within ±4.0% |

| Lower Limit of Quantification | 1.003 ng/mL |

Experimental Protocols

This section provides a detailed methodology for the quantification of Dienogest in human plasma using a deuterated internal standard, based on established and validated methods.[3]

Materials and Reagents

-

Dienogest reference standard

-

This compound (or other suitable deuterated internal standard)

-

HPLC-grade acetonitrile (B52724) and methanol (B129727)

-

Analytical grade ammonium acetate

-

Ultrapure water

-

Human plasma (with K2EDTA as anticoagulant)

-

Formic acid (optional, for mobile phase modification)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Dienogest and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the Dienogest stock solution with a mixture of acetonitrile and water (e.g., 50:50 v/v) to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration (e.g., 100 ng/mL).

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 1 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Inject a defined volume (e.g., 10 µL) of the reconstituted sample onto the LC-MS/MS system.

-

Perform the analysis using the parameters outlined in Table 1 or a similarly validated method.

-

Monitor the specific MRM transitions for Dienogest and this compound.

Mandatory Visualizations

Dienogest Signaling Pathway

Dienogest exerts its therapeutic effects primarily through its interaction with the progesterone (B1679170) receptor.[4][5] This interaction initiates a cascade of events that ultimately leads to the suppression of ovulation and changes in the endometrium.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Dienogest? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Dienogest in Human Plasma by LC-MS/MS using Dienogest-d8

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Dienogest (B1670515) in human plasma. The method utilizes a stable isotope-labeled internal standard, Dienogest-d8, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[1][2] The protocol includes a straightforward liquid-liquid extraction procedure for sample preparation and a rapid chromatographic run, enabling high-throughput analysis.[3][4]

Introduction

Dienogest is a synthetic progestogen derived from 19-nortestosterone, recognized for its potent progestogenic and antiandrogenic properties.[1][5] It is a key component in oral contraceptives and is also indicated for the treatment of endometriosis.[1][5] Accurate measurement of Dienogest plasma concentrations is crucial for evaluating its therapeutic efficacy and safety profile.[1] LC-MS/MS is the preferred technique for this purpose due to its high selectivity, sensitivity, and specificity in complex biological matrices.[6] The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis as it effectively compensates for variability during sample preparation and analysis.[7][8][9]

Mechanism of Action

Dienogest exerts its therapeutic effects primarily by acting as an agonist at the progesterone (B1679170) receptor (PR).[10][11] This interaction leads to a potent progestagenic effect on the endometrium, causing its atrophy after prolonged use and making it effective in treating endometriosis.[11] Furthermore, Dienogest inhibits the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus.[10] This, in turn, reduces the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, leading to suppressed ovulation, which is central to its contraceptive action.[10] It also possesses antiandrogenic activity by acting as an antagonist at androgen receptors.[5]

Figure 1: Simplified signaling pathway of Dienogest's mechanism of action.

Experimental Protocol

The following protocol outlines the materials, reagents, and procedures for the quantification of Dienogest in human plasma.

Materials and Reagents

| Material/Reagent | Supplier | Grade |

| Dienogest Reference Standard | Commercially Available | >98% purity |

| This compound (Internal Standard) | Commercially Available | >98% purity |

| Acetonitrile | Fisher Scientific | HPLC Grade |

| Methanol (B129727) | Fisher Scientific | HPLC Grade |

| Ammonium Acetate | Sigma-Aldrich | Analytical Grade |

| Water | Milli-Q or equivalent | HPLC Grade |

| Human Plasma (K2EDTA) | Biological Specialty Corp. | - |

| Methyl tert-butyl ether (MTBE) | Sigma-Aldrich | HPLC Grade |

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare primary stock solutions of Dienogest (1 mg/mL) and this compound (IS) (1 mg/mL) in methanol.

-

Working Solutions: Prepare serial dilutions of the Dienogest stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and QC samples.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation (Liquid-Liquid Extraction)

Figure 2: Liquid-Liquid Extraction (LLE) workflow for sample preparation.

LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Shimadzu or Waters ACQUITY UPLC |

| Column | Zorbax XDB-Phenyl (4.6 x 75 mm, 3.5 µm)[3][7] |

| Mobile Phase | Acetonitrile:5 mM Ammonium Acetate (70:30, v/v)[3][7] |

| Flow Rate | 0.60 mL/min[3][7] |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Run Time | 3.0 minutes[3] |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000) |

| Ionization Mode | Electrospray Ionization (ESI), Positive[3][7] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Mass Spectrometric Parameters (MRM Transitions)

The following precursor to product ion transitions were monitored:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Dienogest | 312.30 | 135.30[3][12] |

| This compound (IS) | 320.30 | 135.30 |

Method Validation Summary

The method was validated according to industry guidance for bioanalytical method validation.[13] The key performance characteristics are summarized below.

Linearity and Sensitivity

| Parameter | Result |

| Linearity Range | 1.0 - 200.0 ng/mL[3][12] |

| Correlation Coefficient (r²) | > 0.999[13] |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[12] |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1.0 | < 4.0[3] | Within ±4.0[3] | < 6.1[3] | Within ±4.0[3] |

| Low QC | 3.0 | < 3.5 | Within ±3.0 | < 5.5 | Within ±3.5 |

| Medium QC | 80.0 | < 3.0 | Within ±2.5 | < 5.0 | Within ±3.0 |

| High QC | 160.0 | < 2.5 | Within ±2.0 | < 4.5 | Within ±2.5 |

Recovery and Matrix Effect

| Parameter | Result |

| Extraction Recovery | |

| Dienogest | Consistent and reproducible across QC levels (>85%) |

| This compound (IS) | Consistent and reproducible (>85%) |

| Matrix Effect | |

| Dienogest & this compound | No significant ion suppression or enhancement observed |

Conclusion

The LC-MS/MS method described in this application note is rapid, sensitive, and reliable for the quantification of Dienogest in human plasma.[1] The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple liquid-liquid extraction procedure and short chromatographic run time allow for high-throughput analysis, making this method well-suited for pharmacokinetic and bioequivalence studies.[1][3]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]

- 5. Dienogest - Wikipedia [en.wikipedia.org]

- 6. resolian.com [resolian.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. scispace.com [scispace.com]

- 10. What is the mechanism of Dienogest? [synapse.patsnap.com]

- 11. Dienogest | C20H25NO2 | CID 68861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. iosrjournals.org [iosrjournals.org]

Application Note: Dienogest-d8 as an Internal Standard for Pharmacokinetic Studies of Dienogest

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dienogest is a synthetic progestin with potent oral activity, widely used in contraception and for the treatment of endometriosis. Accurate and precise quantification of Dienogest in biological matrices is crucial for pharmacokinetic (PK) studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard (IS) is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects. Dienogest-d8, a deuterated analog of Dienogest, serves as an ideal internal standard for these applications due to its similar physicochemical properties to the analyte. This application note provides a detailed protocol for the use of this compound in the pharmacokinetic analysis of Dienogest in human plasma.

Pharmacokinetic Parameters of Dienogest

The pharmacokinetic profile of Dienogest has been well-characterized in healthy female volunteers. A summary of key pharmacokinetic parameters following oral administration of a 2 mg Dienogest tablet is presented in Table 1.

| Parameter | Value | Reference |

| Cmax (ng/mL) | 47.6 ± 8.7 | [1] |

| Tmax (h) | 1.5 | [1] |

| AUC₀₋₂₄ (ng·h/mL) | 441 ± 92 | [1] |

| AUC₀₋inf (ng·h/mL) | 535 ± 137 | [1] |

| Half-life (t₁/₂) (h) | 9.4 ± 1.9 | [1] |

| Bioavailability (%) | ~91 | [2] |

Analytical Method: LC-MS/MS Quantification of Dienogest in Human Plasma

This section outlines a validated LC-MS/MS method for the quantification of Dienogest in human plasma using this compound as an internal standard.

Method Validation Parameters

A summary of typical validation parameters for a robust LC-MS/MS assay for Dienogest is provided in Table 2.

| Parameter | Specification | Reference |

| Linearity Range | 1.0 - 200.0 ng/mL | [3] |

| Correlation Coefficient (r²) | ≥ 0.99 | [3] |

| Accuracy (%) | 85 - 115% (±20% at LLOQ) | [3] |

| Precision (%CV) | ≤ 15% (≤20% at LLOQ) | [3] |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [3] |

| Recovery (%) | Consistent and reproducible | [1][3] |

Experimental Protocol

1. Materials and Reagents:

-

Dienogest reference standard

-

This compound internal standard

-

HPLC-grade methanol (B129727), acetonitrile, and water

-

Formic acid (analytical grade)

-

Human plasma (K₂EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

3. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation of Dienogest and this compound |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

4. Mass Spectrometric Conditions:

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Multiple Reaction Monitoring (MRM) Transitions: | |

| Dienogest | m/z 312.2 → 245.1 |

| This compound (Predicted) | m/z 320.2 → 253.1 |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Note: The MRM transition for this compound is predicted based on the addition of 8 Daltons to the parent and major fragment ions of Dienogest. This should be confirmed experimentally.